molecular formula C10H15Cl3N2OS2 B11972653 N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide CAS No. 303061-85-0

N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide

Cat. No.: B11972653
CAS No.: 303061-85-0
M. Wt: 349.7 g/mol
InChI Key: OCDBWPXTFUTCAM-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide is a complex organic compound with a molecular formula of C10H15Cl3N2OS2. This compound is notable for its unique structure, which includes a thiazole ring and multiple chlorine atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethanol with thioamide under controlled conditions to form the thiazole ring. This intermediate is then reacted with pentanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, temperature control, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide involves its interaction with specific molecular targets. The compound is known to disrupt cellular processes by binding to enzymes and proteins, leading to inhibition of their activity. This can result in antimicrobial effects by preventing the growth and replication of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide is unique due to its specific combination of a thiazole ring and multiple chlorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

303061-85-0

Molecular Formula

C10H15Cl3N2OS2

Molecular Weight

349.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]pentanamide

InChI

InChI=1S/C10H15Cl3N2OS2/c1-2-3-4-7(16)15-8(10(11,12)13)18-9-14-5-6-17-9/h8H,2-6H2,1H3,(H,15,16)

InChI Key

OCDBWPXTFUTCAM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1

Origin of Product

United States

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